Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone

Physicochemical profiling Lipophilicity Aqueous solubility

Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone (also catalogued as 1-(4-biphenylylcarbonyl)-4-(4-ethylbenzyl)piperazine, ChemBridge SC-6040003) is a synthetic small molecule belonging to the 4-substituted benzylpiperazinyl methanone class. It has the molecular formula C₂₆H₂₈N₂O and a molecular weight of 384.5 g/mol.

Molecular Formula C26H28N2O
Molecular Weight 384.5 g/mol
Cat. No. B5997976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone
Molecular FormulaC26H28N2O
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C26H28N2O/c1-2-21-8-10-22(11-9-21)20-27-16-18-28(19-17-27)26(29)25-14-12-24(13-15-25)23-6-4-3-5-7-23/h3-15H,2,16-20H2,1H3
InChIKeyYFYFJQXVJLJZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone – Physicochemical Profile and Screening Provenance


Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone (also catalogued as 1-(4-biphenylylcarbonyl)-4-(4-ethylbenzyl)piperazine, ChemBridge SC-6040003) is a synthetic small molecule belonging to the 4-substituted benzylpiperazinyl methanone class . It has the molecular formula C₂₆H₂₈N₂O and a molecular weight of 384.5 g/mol. The compound is supplied as an achiral free-base solid with a calculated LogP of 5.97, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (tPSA) of 23.6 Ų . It is primarily distributed as a screening compound within the ChemBridge collection and is available for procurement via the Hit2Lead platform and associated resellers .

Why Generic Substitution of Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone Is Not Advisable Without Comparative Data


Within the benzylpiperazinyl methanone family, even minor alterations to the N-benzyl substituent or the carbonyl-linked aryl group produce substantial shifts in lipophilicity, aqueous solubility, and biological target engagement. For instance, replacing the biphenyl moiety with a simple phenyl ring (as in 1-benzoyl-4-(4-ethylbenzyl)piperazine) reduces the calculated LogP by approximately 1.9 log units and increases predicted aqueous solubility by roughly two orders of magnitude . Furthermore, structure-activity relationship (SAR) data from the closely related AMC series of eIF2-α modulators demonstrate that modifications to the benzyl ring substitution pattern can alter cytoprotective EC₅₀ values by nearly three-fold (from 12.43 μM to 35.57 μM) [1]. These quantitative divergences mean that substituting a seemingly similar analog without explicit comparative performance data risks introducing unintended changes in permeability, solubility, and pharmacodynamic behavior.

Quantitative Differentiation Evidence for Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone vs. Closest Analogs


Lipophilicity (LogP) and Aqueous Solubility (LogSW) Head-to-Head vs. the Des-Biphenyl Analog

Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone exhibits substantially higher calculated lipophilicity (LogP = 5.97) and lower predicted aqueous solubility (LogSW = -7.10) compared with its des-biphenyl analog 1-benzoyl-4-(4-ethylbenzyl)piperazine (LogP = 4.08; LogSW = -4.93) . The 1.89 log unit increase in LogP and approximately 2.2 log unit decrease in LogSW are directly attributable to the replacement of the benzoyl phenyl ring with a biphenyl moiety. Both measurements were obtained from the same computational prediction pipeline (Hit2Lead/ChemBridge), ensuring methodological consistency.

Physicochemical profiling Lipophilicity Aqueous solubility ADME prediction

eIF2-α Pathway Modulation: SAR Context from Structurally Related AMC Series

In a viability-based screen under ER stress conditions, the close structural analog AMC-01 (1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate) demonstrated an EC₅₀ of 12.43 ± 1.07 μM for protection against thapsigargin-induced cell death in CSM14.1 neuronal cells, whereas the tri-methoxybenzyl analog AMC-05 exhibited a significantly weaker EC₅₀ of 35.57 ± 4.28 μM [1]. SAR analysis within this series established that the nature and position of substituents on the N-benzyl ring are critical determinants of cytoprotective potency, with ortho-methoxy substitution being particularly important [1]. Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone bears a 4-ethyl substituent on the benzyl ring — a substitution pattern not evaluated in the published AMC series — and therefore represents a distinct SAR probe for exploring the contribution of para-alkyl substitution to eIF2-α pathway modulation.

eIF2-α ER stress Cell viability Chemical probe Neuroprotection

Molecular Connectivity Differentiation vs. the Regioisomer 1-(Diphenylacetyl)-4-(2-methylbenzyl)piperazine

Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone (C₂₆H₂₈N₂O, MW 384.5) and 1-(Diphenylacetyl)-4-(2-methylbenzyl)piperazine (C₂₆H₂₈N₂O, MW 384.5) share an identical molecular formula but differ fundamentally in their atomic connectivity: the target compound features a biphenyl-4-carbonyl group linked directly to the piperazine N1 position and a 4-ethylbenzyl group at N4, whereas the regioisomer bears a diphenylacetyl group at N1 and a 2-methylbenzyl group at N4 [1]. BindingDB data for the regioisomer show affinity for muscarinic M1 receptor (Ki = 156 nM) and M2 receptor (Ki = 1,370 nM) [1], while biphenyl piperazines from the same chemical space have been reported as potent M3 antagonists with IC₅₀ values as low as 31.62 nM [2]. The distinct connectivity between the two isomers is expected to produce different receptor subtype selectivity profiles.

Structural isomerism Regioisomer Connectivity Receptor binding

Antimicrobial Activity: Class-Level Evidence from 4-Substituted Benzylpiperazinyl Methanones

A series of 4-substituted benzylpiperazin-1-yl methanone derivatives synthesized by Chidara and Rani (2017) were evaluated for antibacterial activity against P. vulgaris, S. aureus, E. coli, and B. subtilis, and antifungal activity against Alternaria, Curvularia, C. albicans, and A. niger [1]. Among the 15 synthesized title compounds (series IIIa–e, IVa–e, Va–e), compounds IVb, IVd, and IVf demonstrated good antibacterial activity, while IVb, IVc, and IVe showed good antifungal activity relative to the standard and other test compounds within the series [1]. Although Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone was not among the specific compounds tested in this study, it shares the core 4-substituted benzylpiperazin-1-yl methanone scaffold with the active compounds, and its elevated LogP (5.97) may confer enhanced bacterial membrane penetration relative to less lipophilic analogs .

Antimicrobial Antibacterial Antifungal Benzylpiperazine Gram-positive Gram-negative

Procurement Specifications: Purity, Salt Form, and Stereochemical Identity

Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone is supplied as a free-base solid in achiral form (0 stereocenters), which eliminates the need for chiral separation or enantiomer-specific considerations during procurement and assay preparation . The compound is available in quantities from 1 mg (5 μmol) to 5 mg (approximately 13 μmol), with larger amounts available upon request . It is classified under ChemBridge Price Group 3 . In contrast, the closely related AMC-01 is supplied as an oxalate salt [1], which introduces a counterion that must be accounted for in molarity calculations and may affect solubility and membrane permeability in cell-based assays. The target compound's free-base form, absence of stereochemical complexity, and well-defined physicochemical profile (LogP 5.97, tPSA 23.6 Ų, 0 HBD, 2 HBA) simplify its use as a screening tool .

Screening compound Procurement Purity Free base Achiral ChemBridge

Important Caveat: Limited Availability of Target-Specific Biological Activity Data

A comprehensive search of the peer-reviewed literature, patent databases, and public bioactivity repositories (PubChem, BindingDB, ChEMBL) did not identify any published target-specific IC₅₀, Kᵢ, EC₅₀, or MIC values for Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone itself [1][2]. All biological activity evidence presented in this guide is therefore either class-level inference (from structurally related 4-substituted benzylpiperazinyl methanones) or cross-study comparable (from the AMC series sharing the 1-(4-biphenylylcarbonyl)piperazine core). This compound is primarily positioned as a diversity-oriented screening compound within the ChemBridge collection and has not undergone systematic pharmacological profiling in the public domain . Users should expect to perform de novo characterization of biological activity rather than relying on existing annotation.

Data gap Screening compound Biological annotation Risk assessment

Optimal Application Scenarios for Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone Based on Current Evidence


SAR Probe for eIF2-α Pathway Modulation: Exploring Para-Alkyl Benzyl Substitution Effects

The published AMC series demonstrates that benzyl ring substitution dramatically affects cytoprotective potency in an ER stress model, with EC₅₀ values ranging from 12.43 μM (AMC-01, ortho-methoxy/meta-bromo) to 35.57 μM (AMC-05, 2,4,5-trimethoxy) [1]. Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone introduces a para-ethyl substituent — a substitution pattern not evaluated in the original SAR study. This compound can serve as a rational SAR probe to determine whether simple para-alkyl groups recapitulate or diverge from the activity profile of ortho-substituted analogs. Its high LogP (5.97) may also inform the lipophilicity-activity relationship within this chemical series .

Diversity-Oriented Screening in GPCR and CNS-Targeted Libraries

With a LogP of 5.97, zero hydrogen bond donors, and a tPSA of 23.6 Ų, the compound falls within physicochemical space commonly associated with CNS penetration [1]. Biphenyl piperazines from the same chemical family have demonstrated potent activity at muscarinic acetylcholine receptors (M3 IC₅₀ = 31.62 nM) and serotonin 5-HT₇ receptors [2][3]. The combination of a biphenylcarbonyl group (present in AMC-series eIF2-α modulators) and a 4-ethylbenzyl group (novel within published biphenyl piperazine SAR) makes this compound a suitable addition to diversity-oriented screening decks targeting aminergic GPCRs, ion channels, or protein translation regulatory pathways.

Antimicrobial Scaffold Exploration with Enhanced Membrane Penetration Potential

The 4-substituted benzylpiperazinyl methanone scaffold has demonstrated antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. vulgaris, E. coli) organisms, as well as antifungal activity against C. albicans and A. niger [4]. Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone's elevated LogP (5.97 vs. typical values for this class) may confer enhanced bacterial membrane penetration relative to less lipophilic analogs [1]. This compound can be deployed as a tool to test the lipophilicity-activity hypothesis in antimicrobial SAR campaigns, with the caveat that its specific MIC values remain uncharacterized.

Negative Control or Counter-Screen Compound for AMC-Series Chemical Probe Studies

In experiments employing AMC-01 or AMC-05 as eIF2-α pathway chemical probes, Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone can serve as a structurally matched control compound bearing a distinct benzyl substitution pattern (para-ethyl vs. ortho-methoxy/meta-bromo or 2,4,5-trimethoxy). Its use as a comparator allows researchers to control for non-specific effects of the biphenylcarbonyl-piperazine core while testing the hypothesis that benzyl ring substitution is the primary driver of eIF2-α pathway modulation [1]. Additionally, the compound's free-base form avoids counterion-related artifacts that may confound interpretation of salt-form probe compounds .

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